molecular formula C16H22N2O4S B5670196 4-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine

4-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine

Cat. No. B5670196
M. Wt: 338.4 g/mol
InChI Key: IYJYENUEZZHKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide and carbamate derivatives involves multiple steps, starting from basic building blocks like ethyl piperidine-4-carboxylate to more complex structures through reactions with sulfonyl chlorides or chloroformates, indicating a versatile synthetic pathway that could be adapted for 4-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine as well (Janakiramudu et al., 2017).

Molecular Structure Analysis

The crystal structures of compounds with morpholine groups show that these rings typically adopt a chair conformation, which could be similar for the subject compound. This conformational feature is crucial for understanding the compound's reactivity and interaction with biological targets (Aydinli et al., 2010).

Chemical Reactions and Properties

4-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine, as a sulfonamide, is involved in various antimicrobial activities, indicating its potential utility in combating multidrug-resistant microbial strains. The compound has shown modulating activity, significantly enhancing the efficacy of other antibiotics against resistant bacteria (Oliveira et al., 2015).

Physical Properties Analysis

The compound's physical properties such as solubility, melting point, and stability can be inferred from related sulfonamide structures, which typically exhibit moderate to high solubility in polar solvents, stable crystalline forms, and melting points that vary significantly depending on the substitution pattern on the morpholine ring and the nature of the sulfonyl group.

Chemical Properties Analysis

The chemical behavior of 4-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine can be closely related to its structural analogs, showing a propensity for forming stable crystalline structures, engaging in hydrogen bonding due to the morpholine and sulfonyl functional groups, and undergoing reactions typical of sulfonamides, such as displacement and conjugation reactions, which could be exploited for further chemical modifications (Khalid et al., 2014).

properties

IUPAC Name

(3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(17-7-2-1-3-8-17)14-5-4-6-15(13-14)23(20,21)18-9-11-22-12-10-18/h4-6,13H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJYENUEZZHKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.